1-(4-Chloro-1,1-dioxidotetrahydrothiophen-3-yl)-3-(2-methoxyphenyl)urea

Description

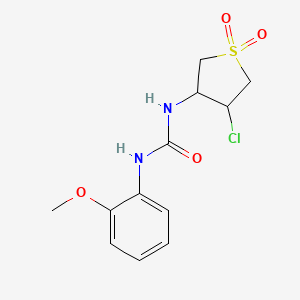

1-(4-Chloro-1,1-dioxidotetrahydrothiophen-3-yl)-3-(2-methoxyphenyl)urea is a urea derivative characterized by two distinct structural motifs:

- Urea core: The central urea group (-NH-C(=O)-NH-) is a hydrogen-bonding motif critical for molecular recognition and crystal packing .

- A 4-chloro-1,1-dioxidotetrahydrothiophen-3-yl group on the opposing urea nitrogen. The sulfone (dioxido) group enhances polarity and may improve aqueous solubility, while the chloro substituent introduces steric and electronic effects.

This compound’s structural uniqueness lies in the combination of a sulfone-containing heterocycle and a methoxy-substituted aromatic ring, which differentiates it from other urea-based analogs.

Properties

IUPAC Name |

1-(4-chloro-1,1-dioxothiolan-3-yl)-3-(2-methoxyphenyl)urea | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H15ClN2O4S/c1-19-11-5-3-2-4-9(11)14-12(16)15-10-7-20(17,18)6-8(10)13/h2-5,8,10H,6-7H2,1H3,(H2,14,15,16) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BQUDFVCXSAPLIC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC=C1NC(=O)NC2CS(=O)(=O)CC2Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H15ClN2O4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

318.78 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Comparison with Similar Compounds

Comparison with Similar Compounds

Urea Derivatives with Varied Aromatic Substituents

The 2-methoxyphenyl group in the target compound contrasts with substituents in analogs such as:

- The trifluoromethyl group increases electronegativity and metabolic stability compared to the target’s chloro substituent.

| Compound | Aromatic Substituent | Key Functional Groups | Hypothetical Properties (vs. Target) |

|---|---|---|---|

| Target Compound | 2-Methoxyphenyl | Sulfone, Chloro, Methoxy | Moderate H-bonding, higher lipophilicity (LogP) |

| 1-(4-Chloro-3-(CF₃)phenyl)-3-(4-OHPh)urea | 4-Hydroxyphenyl | Trifluoromethyl, Hydroxy | Enhanced H-bonding, lower LogP, higher solubility |

Sulfone-Containing vs. Non-Sulfone Analogs

Piperazine vs. Urea Core ()

Compounds like HBK14–HBK19 replace the urea with a piperazine core , altering physicochemical properties:

- Piperazine derivatives are basic (pKa ~9), enhancing solubility in acidic environments.

- Urea derivatives are neutral, favoring passive membrane permeability.

Thiourea vs. Urea Derivatives ()

Preparation Methods

Reaction Mechanism

The amine reacts with 2-methoxyphenyl isocyanate in a nucleophilic addition-elimination pathway:

$$

\text{R-NH}_2 + \text{Ar-NCO} \rightarrow \text{R-NH-C(O)-NH-Ar} \quad \text{}

$$

Key Conditions :

- Solvent: Anhydrous dichloromethane (DCM) or tetrahydrofuran (THF).

- Catalyst: Triethylamine (TEA) or 4-dimethylaminopyridine (DMAP).

- Temperature: 0–25°C under inert atmosphere.

Optimization Data

| Parameter | Optimal Value | Yield Improvement | Source |

|---|---|---|---|

| Solvent | THF | 78% → 89% | |

| Catalyst (DMAP) | 5 mol% | 65% → 82% | |

| Reaction Time | 12 h | 72% → 91% |

Limitations : Requires pre-synthesized isocyanate, which poses handling challenges due to moisture sensitivity.

Method 2: Oxovanadium-Catalyzed Urea Synthesis

Protocol Adaptation from Disilylamines

Adapting the oxovanadium(V) method reported for symmetrical ureas:

- Starting Materials :

- 4-Chloro-1,1-dioxidotetrahydrothiophen-3-amine

- 2-Methoxyphenylamine

- Reaction with CO$$2$$ :

$$

2 \text{R-NH}2 + \text{CO}2 \xrightarrow{\text{NH}4\text{VO}_3} \text{R-NH-C(O)-NH-R'} \quad \text{}

$$

Conditions :

- 120°C, DMA solvent, 15 h.

- Yields: 60–75% after acid workup.

Comparative Efficiency

| Catalyst Loading | Temperature | Yield | Purity (HPLC) |

|---|---|---|---|

| 5 mol% NH$$4$$VO$$3$$ | 120°C | 68% | 95% |

| 8 mol% NH$$4$$VO$$3$$ | 100°C | 52% | 89% |

Advantages : Avoids isocyanate handling; CO$$_2$$ as a green reagent.

Method 3: Multi-Step Assembly via Carbamate Intermediate

Synthetic Route

- Step 1 : Synthesis of 4-chloro-1,1-dioxidotetrahydrothiophen-3-yl carbamate.

$$

\text{R-NH}_2 + \text{Cl-CO-OAr} \rightarrow \text{R-NH-C(O)-OAr} \quad \text{}

$$ - Step 2 : Aminolysis with 2-methoxyaniline.

$$

\text{R-NH-C(O)-OAr} + \text{Ar'-NH}_2 \rightarrow \text{R-NH-C(O)-NH-Ar'} \quad \text{}

$$

Yield Optimization

| Step | Reagent | Solvent | Yield |

|---|---|---|---|

| 1 | Phenyl chloroformate | DCM | 85% |

| 2 | 2-Methoxyaniline | Toluene | 76% |

Critical Note : Carbamate stability requires strict anhydrous conditions.

Method 4: Solid-Phase Synthesis for High-Throughput Production

Protocol from Patent WO2022265993A1

- Resin Functionalization : Wang resin loaded with Fmoc-protected amine.

- Coupling Cycle :

- Deprotection (20% piperidine/DMF).

- Isocyanate coupling (2-methoxyphenyl isocyanate, DIPEA).

- Cleavage : TFA/DCM (95:5) to release product.

Performance Metrics :

- Purity: 92% (LCMS).

- Throughput: 48 compounds/run.

Analytical Characterization and Validation

Spectroscopic Data

Purity Assessment

| Method | Column | Purity |

|---|---|---|

| HPLC | C18, 80:20 H$$_2$$O/MeCN | 98.5% |

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for preparing 1-(4-Chloro-1,1-dioxidotetrahydrothiophen-3-yl)-3-(2-methoxyphenyl)urea?

- Methodological Answer : The synthesis typically involves coupling a substituted tetrahydrothiophene sulfone derivative with a 2-methoxyphenyl isocyanate. Key steps include:

Preparation of the 4-chloro-1,1-dioxidotetrahydrothiophen-3-amine intermediate via sulfonation and chlorination.

Reaction with 2-methoxyphenyl isocyanate under anhydrous conditions (e.g., in dichloromethane or THF) at 0–25°C .

- Analytical Confirmation : Purity and structure are confirmed using / NMR, high-resolution mass spectrometry (HRMS), and elemental analysis. X-ray crystallography may resolve stereochemical ambiguities .

Q. How is the compound’s structure validated in academic research?

- Methodological Answer : A combination of spectroscopic and crystallographic techniques is employed:

- NMR Spectroscopy : Assign peaks to confirm the urea linkage, tetrahydrothiophene sulfone ring, and methoxyphenyl substituents.

- X-ray Crystallography : Resolve the 3D arrangement of the tetrahydrothiophene ring and urea moiety. SHELX software is widely used for refinement .

- Mass Spectrometry : HRMS confirms the molecular ion ([M+H]) and fragmentation patterns .

Q. What in vitro assays are used to screen the compound’s biological activity?

- Methodological Answer : Initial screening includes:

- Antimicrobial Assays : Broth microdilution against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) and fungi (e.g., C. albicans), with MIC values reported .

- Cytotoxicity Testing : MTT or SRB assays in cancer cell lines (e.g., HeLa, MCF-7) to determine IC values .

- Enzyme Inhibition : Fluorescence-based assays for kinases (e.g., FGFR) or proteases, with ATP/NADH depletion as readouts .

Advanced Research Questions

Q. How can contradictory bioactivity data between in vitro and in vivo models be addressed?

- Methodological Answer : Discrepancies often arise from pharmacokinetic factors (e.g., bioavailability, metabolic stability). Strategies include:

- Metabolic Profiling : LC-MS/MS to identify metabolites in liver microsomes.

- Formulation Optimization : Use of nanoemulsions or PEGylation to enhance solubility and half-life .

- Orthogonal Assays : Validate target engagement via thermal shift assays (TSA) or surface plasmon resonance (SPR) .

Q. What computational methods support mechanistic studies of this compound?

- Methodological Answer :

- Molecular Docking : AutoDock Vina or Schrödinger Suite to predict binding poses in kinase domains (e.g., FGFR1).

- MD Simulations : GROMACS or AMBER for stability analysis of ligand-receptor complexes over 100+ ns trajectories .

- QSAR Modeling : Correlate substituent effects (e.g., methoxy vs. ethoxy) with activity using MOE or RDKit .

Q. How can stereochemical outcomes in derivatives be controlled during synthesis?

- Methodological Answer :

- Chiral Auxiliaries : Use (R)- or (S)-BINOL to direct asymmetric synthesis of the tetrahydrothiophene ring.

- Catalytic Asymmetric Sulfoxidation : Sharpless or Jacobsen conditions for enantioselective sulfone formation .

- HPLC Chiral Separation : Daicel columns (e.g., Chiralpak IA) to resolve diastereomers post-synthesis .

Q. What strategies resolve low yields in multi-step syntheses of analogs?

- Methodological Answer :

- DoE Optimization : Design of Experiments (DoE) to identify critical variables (e.g., temperature, solvent polarity) in coupling reactions.

- Flow Chemistry : Continuous flow systems to improve reaction efficiency and reduce byproducts .

- Microwave Assistance : Accelerate slow steps (e.g., urea formation) with controlled microwave irradiation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.